molecular formula C10H10O4 B13604597 Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Cat. No.: B13604597
M. Wt: 194.18 g/mol
InChI Key: RSRPMJCRXCCSSE-ONEGZZNKSA-N
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Description

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group and a 3-oxobut-1-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with acylmethylenetriphenylphosphoranes. This reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of 5-tert-butyl-2- and -3-furoyl phosphonates with acylmethylenetriphenylphosphoranes can yield a series of 1-R-1-oxo-3-(3-methyl-5-tert-butylfuran-2-yl)- and -R-1-oxo-3-(3-methyl-5-tert-butylfuran-3-yl)-3-(diethoxyphosphoryl)-2-propenes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The furan ring and the side chain can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the 3-oxobut-1-en-1-yl side chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+

InChI Key

RSRPMJCRXCCSSE-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C(=O)OC

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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